
(1-Methylpiperidin-4-YL)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpiperidin-4-YL)acetaldehyde is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of piperidine, featuring a methyl group at the nitrogen atom and an acetaldehyde functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Methylpiperidin-4-YL)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of (1-Methylpiperidin-4-YL)methanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of (1-Methylpiperidin-4-YL)acetonitrile, followed by hydrolysis. This method allows for large-scale production with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylpiperidin-4-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (1-Methylpiperidin-4-YL)acetic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to (1-Methylpiperidin-4-YL)methanol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: (1-Methylpiperidin-4-YL)acetic acid.
Reduction: (1-Methylpiperidin-4-YL)methanol.
Substitution: Depending on the nucleophile, various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(1-Methylpiperidin-4-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-Methylpiperidin-4-YL)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is exploited in biochemical assays to study enzyme function and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methylpiperidin-4-YL)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
(1-Methylpiperidin-4-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1-Methylpiperidin-4-YL)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
(1-Methylpiperidin-4-YL)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Propiedades
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGFQHGJXQUKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616672 |
Source


|
| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-64-9 |
Source


|
| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

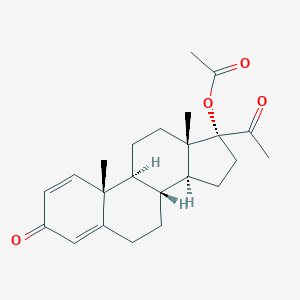

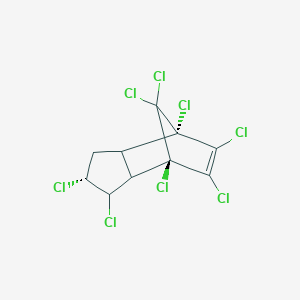
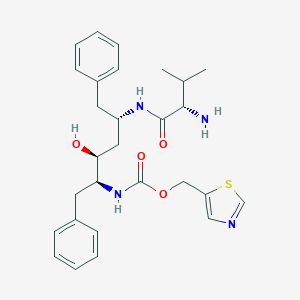


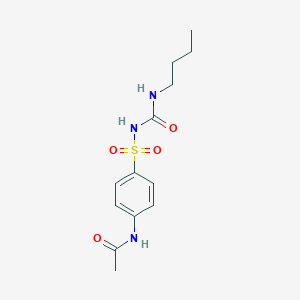

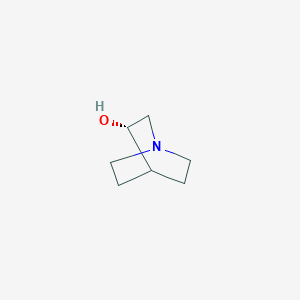
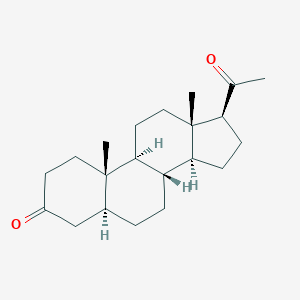
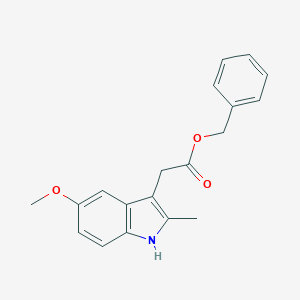
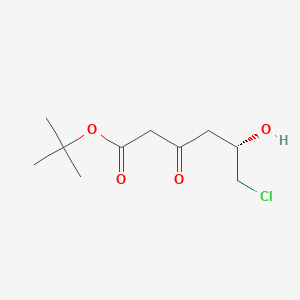
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
